Semicarbazide hydrochloride

描述

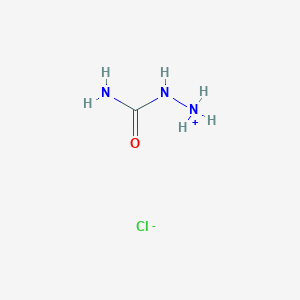

Semicarbazide hydrochloride is a chemical compound with the formula OC(NH2)(N2H3)·HCl. It is a water-soluble white solid and a derivative of urea. This compound is widely used in various chemical reactions and has significant applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: Semicarbazide hydrochloride can be synthesized by treating urea with hydrazine. The reaction is as follows:

OC(NH2)2 + N2H4 → OC(NH2)(N2H3) + NH3

A further reaction with hydrazine can yield carbohydrazide:

OC(NH2)(N2H3) + N2H4 → OC(N2H3)2 + NH3

Another method involves reacting an aqueous hydrazine solution with urea at temperatures ranging from 80°C to 130°C. The reaction mixture is then treated with alcohol and anhydrous hydrogen chloride to precipitate this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting carbon monoxide with hydrazine at superatmospheric pressures and temperatures between 0°C and 200°C in the presence of a catalytic amount of a metal carbonyl. The resulting semicarbazide is then acidified to yield the desired salt .

化学反应分析

Types of Reactions: Semicarbazide hydrochloride undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form semicarbazones via a condensation reaction.

Oxidation Reactions: Semicarbazide can be oxidized under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Condensation Reactions: Common reagents include aldehydes and ketones. The reaction typically occurs under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed:

Semicarbazones: Formed from the reaction with aldehydes and ketones.

Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.

科学研究应用

Organic Synthesis

Semicarbazide hydrochloride is primarily utilized as a derivatizing agent for carbonyl compounds. The formation of semicarbazones involves the condensation reaction between semicarbazide and aldehydes or ketones, leading to crystalline products with distinct melting points. This property facilitates the purification and identification of reaction products.

Applications in Organic Chemistry

- Synthesis of Semicarbazones: The reaction produces semicarbazones that can be isolated and characterized due to their high melting points.

- Heterocyclic Compounds: It is also employed in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound plays a crucial role in the detection and quantification of carbonyl compounds through thin-layer chromatography (TLC). It reacts with α-keto acids to form colored derivatives that can be visualized under ultraviolet light.

Case Study: TLC Applications

- A study demonstrated the effectiveness of semicarbazide in staining α-keto acids on TLC plates, enhancing detection sensitivity .

Biochemical Applications

This compound has been identified as an important compound in several biochemical applications:

- Urease Inhibition: It serves as a substrate for urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This property is exploited in studies related to nitrogen metabolism.

- MAO Inhibition: As an MAO inhibitor, this compound can modulate neurotransmitter levels, making it relevant in neuropharmacological research .

Medicinal Chemistry

Research indicates that semicarbazide derivatives exhibit antiviral, anti-infective, and antineoplastic activities. These properties are attributed to their ability to bind metal ions such as copper and iron within biological systems.

Applications in Drug Development

- Semicarbazides have been used in the synthesis of nitrofuran antibacterials like furazolidone and nitrofurantoin, highlighting their significance in pharmaceutical formulations .

Environmental Applications

Recent studies have explored the use of this compound in environmental science, particularly for detecting contaminants such as melamine in food products. Its ability to form stable derivatives with specific contaminants makes it a useful tool for monitoring food safety .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Derivatizing agent for carbonyl compounds | Forms semicarbazones |

| Analytical Chemistry | Detection of α-keto acids via TLC | Enhances visualization under UV light |

| Biochemical Research | Urease substrate; MAO inhibitor | Important for nitrogen metabolism studies |

| Medicinal Chemistry | Synthesis of antibacterials | Includes drugs like furazolidone |

| Environmental Monitoring | Detection of melamine | Useful for food safety assessments |

作用机制

The mechanism of action of semicarbazide hydrochloride involves its binding to specific molecular targets:

RNA and DNA Binding: It binds to cytosine residues in RNA and deoxycytosine residues in DNA, affecting nucleic acid function.

Metal Ion Binding: Semicarbazide products, such as semicarbazones, exhibit antiviral, antiinfective, and antineoplastic activities through binding to copper or iron in cells.

相似化合物的比较

Semicarbazide hydrochloride can be compared with other similar compounds such as thiosemicarbazide and carbohydrazide:

Thiosemicarbazide: Similar to semicarbazide, but contains a sulfur atom.

Carbohydrazide: Formed from the further reaction of semicarbazide with hydrazine.

Uniqueness: this compound is unique due to its versatility in forming semicarbazones, which are valuable in various chemical and biological applications. Its ability to bind to nucleic acids and metal ions also distinguishes it from other similar compounds .

常见问题

Q. Basic: How to determine the optimal concentration of semicarbazide hydrochloride for neutralizing streptomycin in microbiological assays?

Methodological Answer:

- Step 1: Identify the test organism (e.g., Bacillus subtilis ATCC 6633) and incubation temperature (30°C vs. 37°C). For B. subtilis, start with 1.5 mg/mL semicarbazide HCl to neutralize 100 µg/mL streptomycin during 180 min incubation at 30°C .

- Step 2: Adjust concentration based on incubation time. For 30 min at 30°C, use 2.0 mg/mL; for 37°C, increase to 3.0–4.0 mg/mL .

- Step 3: Validate with control assays to ensure semicarbazide does not inhibit the organism itself (e.g., Sarcina lutea is inhibited at 6.0 mg/mL) .

Q. Basic: What are the best practices for preparing and storing this compound stock solutions?

Methodological Answer:

- Preparation: Dissolve in 50 mM potassium phosphate buffer (pH 7.4) for derivatization (2 M working concentration) or DMSO (246.57 mM solubility) for biological assays .

- Storage: Store powder at -20°C for 3 years; solutions at -80°C for 2 years. Avoid repeated freeze-thaw cycles .

- Safety: Use gloves and eye protection; handle in fume hoods due to potential carcinogenicity .

Q. Basic: How to optimize this compound derivatization in blood sample preparation?

Methodological Answer:

- Step 1: Apply 10–50 µL of 2 M semicarbazide HCl to dried blood spot (DBS) paper. Dry for 2 h before adding analyte .

- Step 2: Test derivatization efficiency via LC-MS/MS, adjusting volumes (e.g., 20 µL optimal for cyclophosphamide analysis) .

- Step 3: Validate recovery rates using internal standards (e.g., ¹³C/¹⁵N-labeled semicarbazide for isotopic correction) .

Q. Advanced: How to synthesize and characterize metal complexes using semicarbazide-derived ligands?

Methodological Answer:

- Synthesis: React semicarbazide HCl with 2,5-diamino-1,3,4-thiadiazole under reflux (ethanol, triethylamine) to form tridentate ligands. Coordinate with metal ions (e.g., Cu²⁺, Fe³⁺) via S and N atoms .

- Characterization:

Q. Advanced: How to resolve discrepancies in semicarbazide’s antibiotic-neutralizing effects across drug classes?

Methodological Answer:

- Step 1: Compare structural targets. Semicarbazide neutralizes aminoglycosides (e.g., kanamycin) at 1.0–1.5 mg/mL but not penicillins, likely due to β-lactam ring stability .

- Step 2: Validate with dual-assay systems. For example, use B. subtilis for streptomycin neutralization and S. aureus for kanamycin, controlling for temperature (30°C vs. 37°C) .

- Step 3: Assess interference using HPLC to quantify residual antibiotic activity post-neutralization .

Q. Advanced: How to evaluate the genotoxic potential of this compound in vitro?

Methodological Answer:

- DNA Damage Assay: Incubate semicarbazide (1–10 mM) with Cu(II) and ³²P-labeled DNA fragments (e.g., c-Ha-ras-1 proto-oncogene). Detect strand breaks via gel electrophoresis .

- Mechanistic Insight: Use electron paramagnetic resonance (EPR) to confirm carbamoyl radical (·CONH₂) formation, which induces sequence-specific damage at thymine/cytosine residues .

- Controls: Include catalase (inhibits H₂O₂-mediated damage) and bathocuproine (chelates Cu(I)) to differentiate oxidative vs. radical pathways .

Q. Advanced: How to analyze thermal decomposition products of this compound?

Methodological Answer:

- Techniques: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition stages (onset at ~170°C) .

- Structural Analysis: Post-decomposition, characterize residues via FT-IR (loss of NH₂ peaks) and XRD to identify crystalline byproducts (e.g., ammonia, cyanuric acid) .

- Safety: Conduct in inert atmospheres (N₂) to prevent explosive gas formation .

Q. Advanced: What considerations apply when using isotopically labeled semicarbazide (e.g., ¹³C/¹⁵N₂) in tracer studies?

Methodological Answer:

- Isotopic Purity: Verify ≥98% purity via NMR or LC-HRMS to avoid interference in quantitative assays .

- Application: Use in mass spectrometry for detecting nitrofuran metabolites in food (e.g., SEM in shrimp). Spike with ¹³C/¹⁵N₂-SEM HCl as an internal standard .

- Handling: Store labeled compounds at 0–6°C; minimize light exposure to prevent degradation .

属性

CAS 编号 |

563-41-7 |

|---|---|

分子式 |

CH6ClN3O |

分子量 |

111.53 g/mol |

IUPAC 名称 |

aminourea;hydron;chloride |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |

InChI 键 |

XHQYBDSXTDXSHY-UHFFFAOYSA-N |

SMILES |

C(=O)(N)NN.Cl |

手性 SMILES |

C(=O)(N)N[NH3+].[Cl-] |

规范 SMILES |

[H+].C(=O)(N)NN.[Cl-] |

沸点 |

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992) |

颜色/形态 |

Prisms from dilute alcohol White crystals |

熔点 |

342 to 347 °F decomposes at 347-365° F (EPA, 1998) 175-185 °C /decomposes/ |

Key on ui other cas no. |

563-41-7 |

物理描述 |

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998) |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

相关CAS编号 |

57-56-7 (Parent) |

溶解度 |

Very soluble (NTP, 1992) Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether Insoluble in absolute alcohol In water, 1X10+6 mg/L at 25 °C /Estimated/ 9.2 [ug/mL] |

同义词 |

Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM |

蒸汽压力 |

0.13 mm Hg at 25 °C /Estimated/ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。